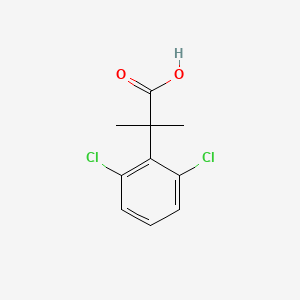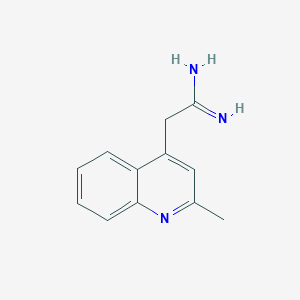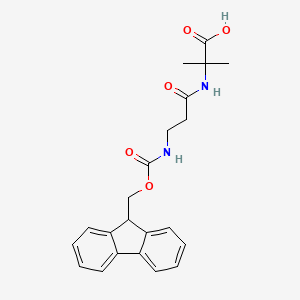
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.
Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .
Applications De Recherche Scientifique
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.
4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.
Uniqueness
2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H10BrNO |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
Clé InChI |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


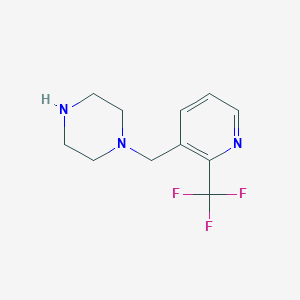

![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
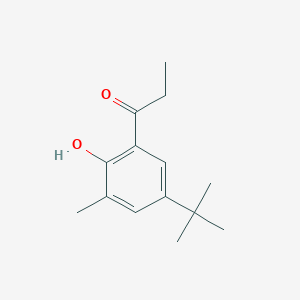
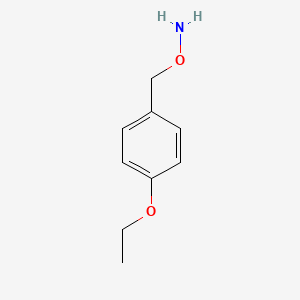
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
